1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and sulfonyl chloride functional groups make this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Chlorosulfonation: The pyrazole compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position. This reaction is usually carried out under controlled temperature conditions to prevent decomposition.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common reagents used in these reactions include amines for nucleophilic substitution, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation. Major products formed from these reactions include sulfonamides, sulfonyl hydrides, and sulfonic acids .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonamide: This compound is a derivative of the sulfonyl chloride, formed through nucleophilic substitution with an amine
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c1-11-4(5(7,8)9)3(2-10-11)14(6,12)13/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLMQTQGNXQZHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365939-85-0 |
Source
|
Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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